2-Methoxy-4-(trifluoromethyl)benzamide
Overview
Description
2-Methoxy-4-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by a benzoyl group attached to an amine group. The methoxy and trifluoromethyl substituents on the benzene ring influence the compound's physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and trifluoromethyl groups have been investigated for various applications, including as fluorescent probes, in structural analysis, and for their pharmacological activities.
Synthesis Analysis
The synthesis of related benzamide derivatives is often achieved through multi-step chemical procedures. For instance, the synthesis of fluorescent probes based on benzoxazole and benzothiazole derivatives involves two-step procedures from corresponding benzazoles . Similarly, benzamide derivatives with gastrointestinal prokinetic activity were synthesized through structural modification of metoclopramide . The synthesis of a PET agent for imaging B-Raf(V600E) in cancers was achieved in 9 steps from 2,6-difluorobenzoic acid . These examples demonstrate the complexity and diversity of synthetic routes for benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction and density functional theory (DFT) calculations. For example, a novel benzamide's molecular geometry and vibrational frequencies were determined using these methods, showing good agreement between experimental and theoretical values . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic displacement and condensation. For instance, the reaction of a methylsulphonyl benzamide derivative with sodium benzoate resulted in the formation of an unsaturated sugar benzoate . The introduction of deuterium and tritium into benzamide compounds was also achieved, indicating the possibility of isotopic labeling for tracing and imaging applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of methoxy and trifluoromethyl groups can affect the compound's acidity, reactivity, and interaction with biological systems. For example, benzoxazole and benzothiazole derivatives showed high sensitivity to pH and selectivity in metal cation binding due to the high acidity of the fluorophenol moiety . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel benzamide were calculated using DFT, providing insights into the compound's chemical reactivity .
Scientific Research Applications
PET Tracers for Imaging Neuroinflammation
2-Methoxy-4-(trifluoromethyl)benzamide derivatives have been utilized in the development of PET (Positron Emission Tomography) tracers for imaging neuroinflammation. New carbon-11-labeled sEH/PDE4 dual inhibitors were synthesized, demonstrating potential in neuroimaging applications. The synthesis of these compounds showed significant radiochemical yield and purity, suggesting their utility in PET imaging (Jia et al., 2019).
Neuroleptic Activity in Benzamide Derivatives
Benzamides, including 2-methoxy derivatives, have been studied for their neuroleptic (antipsychotic) activity. These compounds, designed as potential neuroleptics, were tested for inhibitory effects on stereotyped behavior in rats. The research found a correlation between the structure of these benzamides and their neuroleptic activity, providing insights into potential antipsychotic drugs (Iwanami et al., 1981).
Antioxidant Activity Analysis
A novel derivative of 2-methoxy-4-(trifluoromethyl)benzamide was analyzed for its antioxidant properties. The structural analysis was conducted through X-ray diffraction, IR spectroscopy, and DFT calculations. This research highlights the chemical reactivity and potential antioxidant applications of such compounds (Demir et al., 2015).
Antiplatelet Aggregation Activities
Derivatives of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, structurally related to 2-methoxy-4-(trifluoromethyl)benzamide, have been synthesized and evaluated for their antiplatelet aggregation activities. These compounds have shown potential as safer and more effective antiplatelet agents, indicating their therapeutic value in cardiovascular health (Liu et al., 2019).
Future Directions
properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRWUEIEUKDLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396419 | |
Record name | 2-methoxy-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzamide | |
CAS RN |
886500-54-5 | |
Record name | 2-methoxy-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.